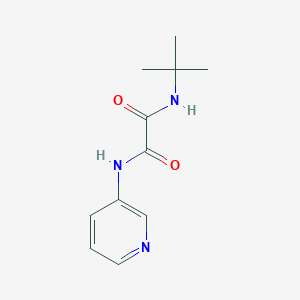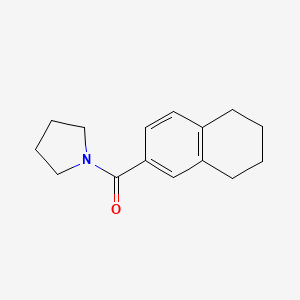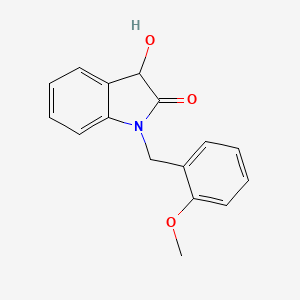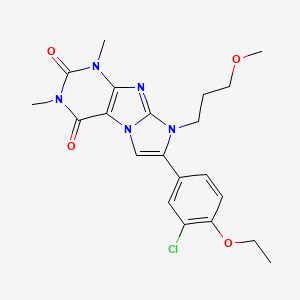![molecular formula C12H15NOS B7501219 Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as AZMM and is a member of the ketone family. AZMM has been found to exhibit unique properties that make it suitable for use in various research applications. In
Aplicaciones Científicas De Investigación
AZMM has been found to exhibit various applications in scientific research. One of its primary applications is in the development of novel drugs. AZMM has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This property makes AZMM suitable for use in the development of drugs that target these enzymes. Additionally, AZMM has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of AZMM involves the inhibition of enzymes through covalent modification. AZMM contains a reactive ketone group that can react with the nucleophilic residues present in the active site of enzymes. This covalent modification results in the irreversible inhibition of the enzyme, leading to a decrease in its activity. The specificity of AZMM for different enzymes is determined by the structure of the active site and the availability of nucleophilic residues.
Biochemical and Physiological Effects
AZMM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that AZMM inhibits the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, AZMM has been found to exhibit anticancer activity in various cancer cell lines. In vivo studies have shown that AZMM exhibits low toxicity, making it a potential candidate for use in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AZMM exhibits various advantages and limitations for lab experiments. One of the advantages of AZMM is its high potency and specificity for different enzymes. This property makes AZMM suitable for use in the development of drugs that target specific enzymes. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. One of the limitations of AZMM is its reactivity towards nucleophilic residues. This property makes it difficult to use AZMM in experiments that involve the study of enzymes with nucleophilic residues in their active site.
Direcciones Futuras
There are various future directions for the study of AZMM. One of the future directions is the development of novel drugs that target specific enzymes using AZMM as a lead compound. Additionally, the study of the mechanism of action of AZMM can provide insights into the design of novel inhibitors of enzymes. Furthermore, the study of the anticancer activity of AZMM can lead to the development of novel anticancer drugs. Finally, the study of the toxicity of AZMM can provide insights into its potential use in drug development.
Conclusion
In conclusion, AZMM is a chemical compound that exhibits various unique properties that make it suitable for use in scientific research. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. AZMM exhibits various applications in scientific research, including the development of novel drugs and the study of enzyme inhibition. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. There are various future directions for the study of AZMM, including the development of novel drugs and the study of its mechanism of action and toxicity.
Métodos De Síntesis
The synthesis of AZMM involves the reaction of 4-(methylsulfanylmethyl)benzaldehyde with azetidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield AZMM. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. The purity of AZMM can be enhanced through recrystallization or column chromatography.
Propiedades
IUPAC Name |
azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-10-3-5-11(6-4-10)12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSPCAYJANETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)

![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)


![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)